

# N4-Acetylcytosine: A Key Regulator in the Cellular Stress Response

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## Compound of Interest

Compound Name: N4-Acetylcytosine

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## Executive Summary

**N4-acetylcytosine** (ac4C) is a highly conserved mRNA modification that has emerged as a critical player in the post-transcriptional regulation of gene expression, particularly in the context of the cellular stress response. This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), enhances mRNA stability and translation efficiency. Under various stress conditions, such as oxidative and osmotic stress, ac4C plays a pivotal role in sequestering specific mRNAs into stress granules (SGs), which are membrane-less organelles that store translationally stalled mRNAs. This guide provides a comprehensive overview of the role of ac4C in the cellular stress response, including quantitative data on its abundance and effects, detailed experimental protocols for its detection, and diagrams of the key signaling pathways involved.

## The Role of N4-Acetylcytosine in Cellular Homeostasis and Stress

**N4-acetylcytosine** is an evolutionary conserved RNA modification found in various RNA species, including mRNA, tRNA, and rRNA.[1] In mRNA, ac4C is predominantly found within the coding sequence (CDS) and has been shown to increase the stability and translational efficiency of target transcripts.[2][3] The deposition of ac4C is dynamically regulated and is

induced by several different cellular stresses, suggesting a conserved role in managing cellular responses to adverse conditions.[4][5]

## The ac4C Writer Enzyme: N-acetyltransferase 10 (NAT10)

The sole enzyme known to catalyze the formation of ac4C on RNA is N-acetyltransferase 10 (NAT10). NAT10 is a dual-function enzyme, possessing both RNA acetyltransferase and protein lysine acetyltransferase activities. Its role as the ac4C "writer" is crucial for the modification's downstream effects. Depletion or inhibition of NAT10 leads to a significant reduction in cellular ac4C levels, resulting in decreased mRNA stability and translation of target transcripts.

## ac4C-Mediated mRNA Sequestration into Stress Granules

A primary function of ac4C in the stress response is to mediate the localization of specific mRNAs to stress granules (SGs). SGs are dense aggregates of proteins and untranslated mRNAs that form in the cytoplasm during stress conditions. By sequestering mRNAs in SGs, the cell can globally repress translation while selectively preserving transcripts essential for recovery.

Studies have shown that ac4C-modified mRNAs are enriched in SGs upon exposure to stressors like arsenite-induced oxidative stress. This localization is dependent on NAT10, as the enrichment of these transcripts in SGs is significantly reduced in NAT10 knockout cells. The presence of multiple ac4C sites on an mRNA appears to increase its likelihood of being localized to SGs.

## Quantitative Data on ac4C in the Stress Response

The following tables summarize key quantitative findings from various studies on the role of ac4C in the cellular stress response.

Parameter	Cell Line	Stress Condition	Method	Result	Reference
ac4C Levels in NAT10 Knockdown/Knockout Cells					
ac4C levels in total RNA	hESCs	-	Dot Blot	Significant decrease in ac4C levels in NAT10 knockdown cells.	
ac4C levels in total RNA	TM3 cells	-	Immunostaining	Downregulation of ac4C upon NAT10 depletion.	
ac4C levels in MM cells	MM cells	-	Not specified	NAT10 silencing decreases ac4C acetylation.	
Effect of NAT10 Deficiency on mRNA Stability					
mRNA half-life of OCT4	hESCs	-	mRNA half-life assay	Log2 fold-change of -1.70 in NAT10 knockdown cells.	

mRNA stability of OGA	Mouse oocytes	-	mRNA decay assay	OGA mRNA degradation was markedly inhibited by NAT10 overexpression.
Effect of NAT10 Inhibition on mRNA Stability and Translation				
FNTB mRNA stability	U2OS, MG63	Remodelin treatment	Actinomycin D chase	Remodelin treatment reduced the stability of FNTB mRNA.
FNTB protein translation	U2OS, MG63	Remodelin treatment	MG132 treatment	Remodelin treatment reduced the protein translation efficiency of FNTB mRNA.
ac4C Enrichment in Stress Granules				
Ratio of ac4C in SGs vs. total mRNA	HeLa cells	Arsenite-induced oxidative stress	RNA mass spectrometry	ac4C is enriched in stress granules compared to

its levels on total mRNA.

The degree of accumulation of acetylated transcripts to SGs is decreased around twofold in NAT10 KO cells.

Accumulation of acetylated transcripts in SGs

HeLa cells

Arsenite-induced oxidative stress

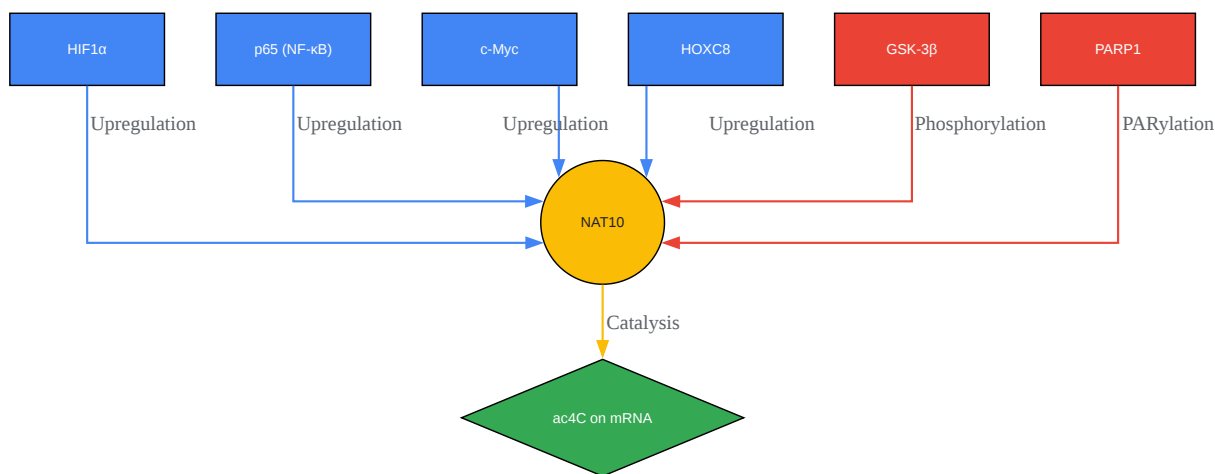
Sequencing

## Signaling Pathways Involving ac4C in the Stress Response

The regulation of ac4C deposition and its downstream effects are integrated into broader cellular signaling networks.

### Upstream Regulation of NAT10 Activity

Several signaling pathways converge on NAT10 to regulate its activity and localization, particularly under stress. Transcriptional regulators such as HIF1 $\alpha$ , p65 (NF- $\kappa$ B), c-myc, and HOXC8 have been shown to upregulate NAT10 expression. Post-translationally, NAT10 activity can be modulated by phosphorylation, for instance by GSK-3 $\beta$ , and by PARylation mediated by PARP1, which can influence its nuclear localization and role in the DNA damage response.

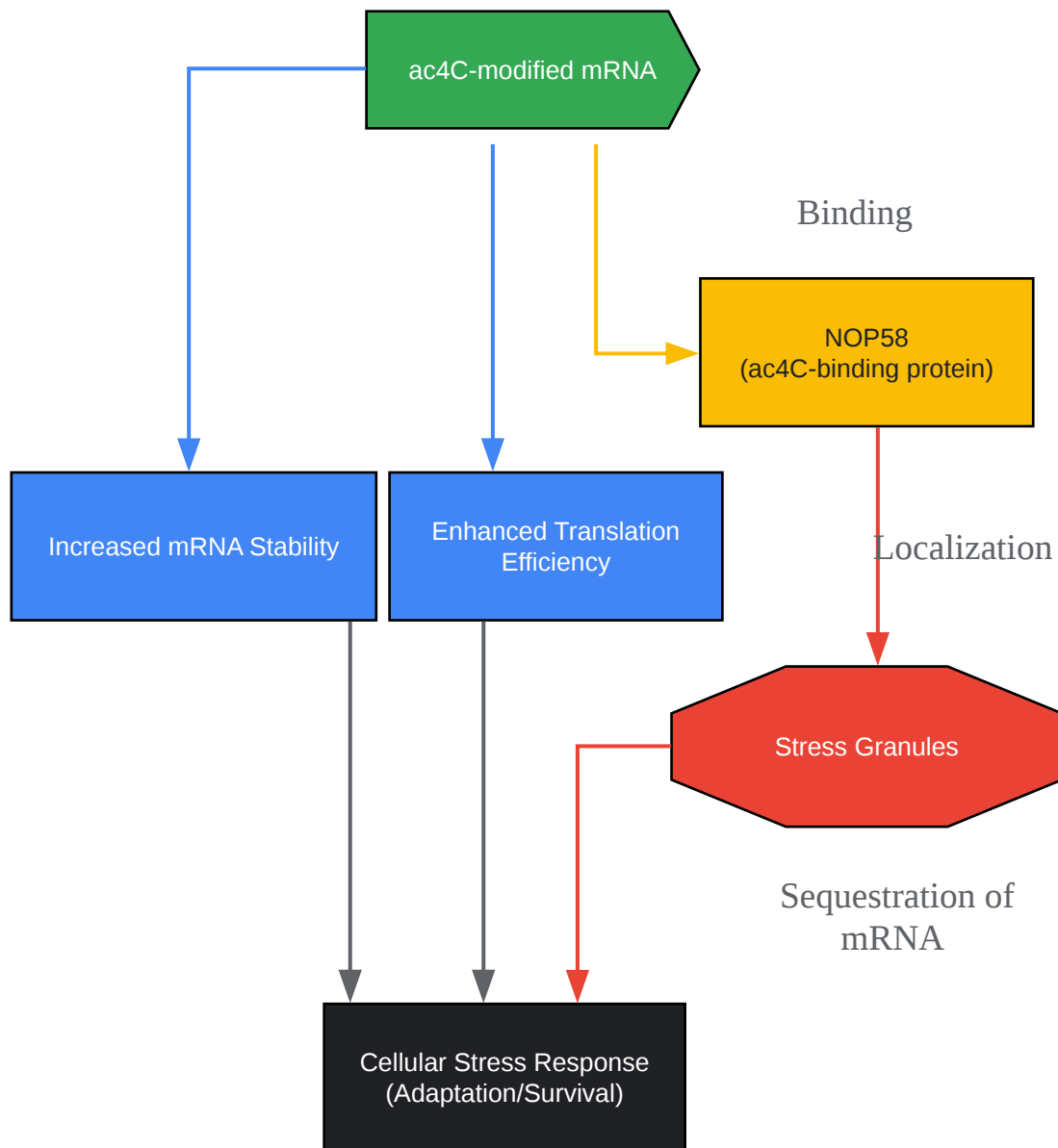


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Caption: Upstream regulation of NAT10 activity.

## Downstream Effects of ac4C Modification

Once deposited on mRNA, ac4C influences gene expression through several mechanisms. It directly enhances the stability of the modified mRNA, protecting it from degradation. Furthermore, ac4C promotes the efficiency of translation. During stress, a key downstream effect is the recruitment of ac4C-modified mRNAs to stress granules. This process is potentially mediated by specific ac4C-binding proteins, such as NOP58, which can recognize the modification and facilitate the localization of the mRNA-protein complex to SGs.



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Caption: Downstream effects of ac4C modification on mRNA.

## Experimental Protocols for ac4C Detection

Accurate detection and mapping of ac4C are crucial for understanding its biological functions. Two primary methods are widely used: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and reduction and sequencing (RedaC:T-seq).

# Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.

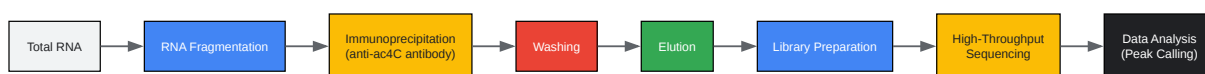
**Principle:** This technique involves the fragmentation of total RNA, followed by immunoprecipitation using an antibody specific to ac4C. The enriched RNA fragments are then sequenced and mapped to the transcriptome to identify ac4C-containing regions.

Detailed Protocol:

- RNA Isolation and Fragmentation:
  - Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).
  - Assess RNA quality and quantity.
  - Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.
- Immunoprecipitation:
  - Incubate the fragmented RNA with an anti-ac4C antibody.
  - Capture the antibody-RNA complexes using protein A/G magnetic beads.
  - Wash the beads extensively to remove non-specifically bound RNA.
  - Elute the ac4C-enriched RNA from the beads.
- Library Preparation and Sequencing:
  - Construct a sequencing library from the eluted RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).
  - Perform high-throughput sequencing (e.g., Illumina).
- Data Analysis:



- Align the sequencing reads to the reference genome/transcriptome.
- Identify peaks of enriched reads in the acRIP sample compared to the input control to determine the locations of ac4C modification.



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Caption: Experimental workflow for acRIP-seq.

## Reduction and Sequencing (RedaC:T-seq)

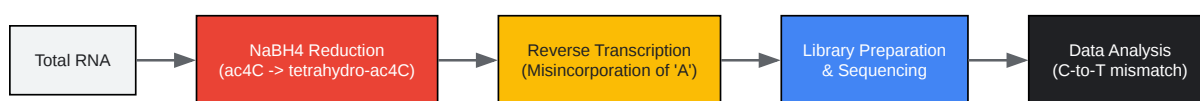
RedaC:T-seq is a chemical-based method that allows for the base-resolution mapping of ac4C.

Principle: This method utilizes sodium borohydride (NaBH<sub>4</sub>) to reduce ac4C to tetrahydro-ac4C. This chemical modification causes misincorporation of adenosine (A) opposite the modified base during reverse transcription, which is subsequently read as a thymidine (T) after sequencing. Thus, ac4C sites are identified as C-to-T transitions.

Detailed Protocol:

- RNA Isolation and DNase Treatment:
  - Isolate total RNA and perform DNase treatment to remove any contaminating DNA.
- NaBH<sub>4</sub> Reduction:
  - Treat the RNA with sodium borohydride (NaBH<sub>4</sub>) under specific buffer and temperature conditions to reduce ac4C.
  - A control sample without NaBH<sub>4</sub> treatment should be processed in parallel.
- RNA Cleanup and Library Preparation:
  - Purify the RNA to remove NaBH<sub>4</sub> and byproducts.

- Construct sequencing libraries from both the treated and control RNA samples.
- Sequencing and Data Analysis:
  - Perform high-throughput sequencing.
  - Align the reads to the reference genome/transcriptome.
  - Identify sites with a significant increase in C-to-T mismatches in the NaBH<sub>4</sub>-treated sample compared to the control to pinpoint ac4C locations at single-nucleotide resolution.



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Caption: Experimental workflow for RedaC:T-seq.

## Conclusion and Future Directions

**N<sup>4</sup>-acetylcytosine** has been established as a key epitranscriptomic mark in the cellular stress response. Its deposition by NAT10 and its role in enhancing mRNA stability, promoting translation, and mediating mRNA localization to stress granules highlight its importance in post-transcriptional gene regulation. The development of advanced techniques like acRIP-seq and RedaC:T-seq has been instrumental in elucidating the widespread presence and functional significance of ac4C.

Future research should focus on identifying the full spectrum of ac4C-binding proteins ("readers") and potential "eraser" enzymes, which would provide a more complete picture of the regulatory network governing this modification. Furthermore, elucidating the precise mechanisms by which ac4C influences mRNA translation and its interplay with other RNA modifications will be crucial. Given the involvement of NAT10 and ac4C in various diseases, including cancer and developmental disorders, targeting this pathway presents a promising avenue for novel therapeutic interventions. A deeper understanding of the role of ac4C in the stress response will undoubtedly pave the way for innovative strategies in drug discovery and development.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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